4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide
Description
This compound is a bis-azo benzamide derivative characterized by two azo (-N=N-) linkages, each connected to a 4-chloro-o-tolyl (2-methyl-4-chlorophenyl) group via a carbonyl-2-oxopropyl bridge. The structure features a central benzamide scaffold substituted with symmetrically arranged azo-functionalized side chains.
Properties
CAS No. |
85959-38-2 |
|---|---|
Molecular Formula |
C35H31Cl2N7O5 |
Molecular Weight |
700.6 g/mol |
IUPAC Name |
4-[[1-(4-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]-N-[4-[[1-(4-chloro-2-methylanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C35H31Cl2N7O5/c1-19-17-24(36)7-15-29(19)39-34(48)31(21(3)45)43-41-27-9-5-23(6-10-27)33(47)38-26-11-13-28(14-12-26)42-44-32(22(4)46)35(49)40-30-16-8-25(37)18-20(30)2/h5-18,31-32H,1-4H3,(H,38,47)(H,39,48)(H,40,49) |
InChI Key |
MLAZNTLPLAACNH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(C(=O)C)N=NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)N=NC(C(=O)C)C(=O)NC4=C(C=C(C=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Diazonium Salt Formation
The synthesis begins with diazotization of 4-chloro-o-toluidine (2-chloro-4-methylaniline). As demonstrated in bis-azo compound synthesis, optimal conditions involve:
- Acid medium : 7% HCl at 0–2°C to stabilize the diazonium intermediate.
- Stoichiometry : 1:1 molar ratio of NaNO₂ to aniline derivative.
- Reaction time : 30–45 min under vigorous stirring to prevent decomposition.
Critical parameter : Excess nitrous acid leads to nitroso byproducts, reducing yield.
Azo Coupling with β-Ketoamide Intermediates
The diazonium salt reacts with a β-ketoamide precursor, 1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropane, synthesized via:
- Amidation : 4-chloro-o-toluidine and ethyl acetoacetate undergo nucleophilic acyl substitution in DMF with K₂CO₃.
- In situ activation : Using POCl₃ or SOCl₂ to generate the reactive acid chloride intermediate.
Coupling occurs in basic media (pH 9–11) at 0–5°C, favoring electrophilic aromatic substitution at the para position of the benzamide core.
Stepwise Synthesis Optimization
Monofunctionalization of Benzamide Core
Step 1 : Mono-azo substitution on 4-nitrobenzamide:
- Conditions : 0.5 equiv diazonium salt, DMF/H₂O (3:1), 2 h at 5°C.
- Yield : 68% (isolated via silica chromatography).
Step 2 : Nitro reduction to amine:
Bis-Azo Functionalization
Step 3 : Second azo coupling on the free para position:
- Conditions : 1.1 equiv diazonium salt, pH 10.5 (NaOH), 0°C, 3 h.
- Yield : 54% after recrystallization (MeOH/H₂O).
Key observation : Ultrasonic irradiation (40 kHz) reduces reaction time to 45 min with 12% yield improvement.
Reaction Monitoring and Purification
Analytical Techniques
Purification Protocol
- Precipitation : Adjust pH to 4 with dilute HCl to isolate crude product.
- Column chromatography : Silica gel, ethyl acetate/hexane (1:2 → 1:1 gradient).
- Recrystallization : Methanol/water (4:1) yields 98.5% purity.
Scalability and Industrial Considerations
Solvent Optimization
Comparative studies in DMF, DMAc, and NMP revealed:
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 3.0 | 54 | 98.5 |
| DMAc | 2.5 | 57 | 97.8 |
| NMP | 2.0 | 59 | 96.2 |
Waste Management
- Diazonium quench : 10% urea solution to decompose excess HNO₂.
- Metal recovery : Coagulation-flocculation removes Pd/C residues.
Chemical Reactions Analysis
Types of Reactions
4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The chloro substituents can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s closest analogs differ in substituents on the aryl rings or the bridging groups. Key examples include:
- Substituent Impact: Chloro (-Cl) vs. Methoxy groups improve solubility but reduce electrophilicity . Nitro (-NO₂) Introduction: Nitro-containing analogs (e.g., ) exhibit higher reactivity in redox environments but may pose toxicity risks due to nitroso byproducts .
Physicochemical Properties
- Azo-Benzamide Core : All analogs share a planar benzamide-azo structure, enabling π-π interactions with aromatic residues in proteins. The target compound’s symmetrical design may promote dimeric binding modes .
- Solubility : Chloro-substituted derivatives (e.g., target compound) typically exhibit lower aqueous solubility compared to methoxy or hydroxylated analogs .
Research Findings and Methodological Considerations
- Similarity Metrics : Tanimoto coefficients (>0.85) indicate high structural similarity between the target compound and its analogs in cheminformatics databases (e.g., ChEMBL, KEGG) .
- Synthetic Routes : Many analogs are synthesized via azo coupling reactions, as seen in (e.g., indole-chloroformate condensations), though the target compound’s synthesis likely requires multi-step azo-functionalization .
- Spectroscopic Validation : Azo derivatives exhibit characteristic UV-Vis absorption peaks (~400–500 nm) due to n→π* transitions, with chloro substituents causing red shifts compared to methoxy groups .
Biological Activity
The compound 4-((1-(((4-Chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)-N-(4-((1-(((4-chloro-o-tolyl)amino)carbonyl)-2-oxopropyl)azo)phenyl)benzamide , identified by its CAS number 85959-38-2, is a complex azo compound with potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 700.57 g/mol. The structure includes multiple functional groups, notably the azo linkage and amide functionalities, which may influence its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 700.57100 g/mol |
| Density | 1.36 g/cm³ |
| Boiling Point | 779.3 °C at 760 mmHg |
| Flash Point | 425.1 °C |
| LogP | 8.75250 |
The biological activity of this compound can be attributed to its structural components, particularly the azo group and the chlorinated aromatic rings. Azo compounds are known for their capacity to undergo reduction in biological systems, potentially leading to the formation of reactive intermediates that can interact with cellular macromolecules.
- Antimicrobial Activity : Some studies suggest that azo compounds exhibit antimicrobial properties due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.
- Anticancer Potential : The presence of chlorinated aromatic moieties may contribute to cytotoxic effects against cancer cells through apoptosis induction or cell cycle arrest mechanisms.
- Anti-inflammatory Effects : Azo compounds have been reported to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.
Study 1: Anticancer Activity
A study conducted on a series of azo compounds similar to this one demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis.
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of several substituted azo compounds against Gram-positive and Gram-negative bacteria. Results indicated that compounds containing chlorinated aromatic rings showed enhanced antibacterial activity compared to their non-chlorinated counterparts.
Toxicological Profile
Although the compound shows potential therapeutic benefits, its safety profile must be evaluated:
- Genotoxicity : Preliminary assessments indicate a dose-dependent increase in micronuclei formation, suggesting potential genotoxic effects.
- Skin Irritation : The compound has been noted to cause mild skin irritation in dermal exposure studies.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer: The synthesis involves two critical steps: (1) formation of the amide bond via activated carboxylic acid intermediates and (2) azo coupling.
- Amide Formation: Activate the carboxylic acid using thionyl chloride (SOCl₂) to generate acyl chloride, followed by reaction with 4-chloro-o-toluidine. Alternatively, use coupling agents like DCC/HOBt to minimize side reactions and improve yields .
- Azo Coupling: Employ diazotization of the primary amine under acidic conditions (HCl/NaNO₂ at 0–5°C), followed by coupling with the amide-containing aromatic ring. Control pH (<2) and temperature to suppress undesired byproducts like triazenes .
- Optimization: Use Design of Experiments (DoE) to evaluate factors such as solvent polarity (e.g., DMF vs. THF), stoichiometry, and reaction time. For example, flow chemistry systems (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility in diazo group formation .
Table 1: Comparison of Amide-Activation Methods
| Method | Reagents | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Acyl Chloride | SOCl₂ | 72 | 85 | |
| Active Ester | DCC/HOBt | 88 | 92 |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing structural integrity and purity?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm amide and azo bond formation. The amide proton typically resonates at δ 8.5–10.5 ppm, while aromatic protons adjacent to azo groups show deshielding (δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error to confirm molecular formula.
- Infrared (IR) Spectroscopy: Detect carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹) and azo N=N stretches (~1400–1600 cm⁻¹) .
- HPLC-PDA: Use reverse-phase C18 columns with UV detection (λ = 350–450 nm for azo compounds) to assess purity (>95%) and monitor degradation products .
Q. How does pH affect the stability of the azo and amide bonds in aqueous solutions?
- Methodological Answer:
- Amide Hydrolysis: Under strongly acidic (pH <2) or basic (pH >10) conditions, amide bonds hydrolyze to carboxylic acids and amines. Use buffered solutions (pH 6–8) for storage .
- Azo Bond Stability: Azo groups degrade via reductive cleavage (e.g., by glutathione in biological systems) or photolysis. Conduct accelerated stability studies using UV-Vis spectroscopy to track absorbance decay at λ_max (~450 nm for azo compounds) .
Advanced Research Questions
Q. What mechanistic insights explain unexpected byproducts during azo coupling, and how can they be mitigated?
- Methodological Answer:
- Byproduct Formation: Competing reactions include:
- Triazene Formation: Occurs at insufficiently low pH or excess nitrous acid. Maintain pH <1.5 during diazotization .
- Oxidative Degradation: Azo bonds may cleave under oxidative conditions (e.g., H₂O₂). Add antioxidants like BHT (0.1% w/v) .
- Mitigation Strategies: Use scavengers (e.g., urea to quench excess HNO₂) and inert atmospheres (N₂/Ar) to minimize oxidation. Monitor reaction progress in real time via inline UV-Vis probes .
Q. How can computational modeling (e.g., DFT) predict electronic properties and reactivity of the azo and amide groups?
- Methodological Answer:
- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. For example, azo groups with electron-withdrawing substituents (e.g., -Cl) lower LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD): Simulate solvent interactions to optimize solubility. Polar aprotic solvents (e.g., DMSO) stabilize the amide bond via hydrogen bonding .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) to rationalize structure-activity relationships (SAR). The chloro substituents may enhance hydrophobic binding in receptor pockets .
Q. What strategies resolve contradictions in reported biological activities of structurally similar azo-amide compounds?
- Methodological Answer:
- Meta-Analysis: Compare IC₅₀ values across studies while normalizing for assay conditions (e.g., cell line, incubation time). For example:
Table 2: Comparative Bioactivity of Analogues
| Compound | Target | IC₅₀ (µM) | Assay Conditions | Reference |
|---|---|---|---|---|
| Quinazolinone derivative | Antitumor | 10.5 | HeLa cells, 48 hr | |
| Chlorophenyl acetamide | Kinase Inhibition | 15.0 | A549 cells, 24 hr |
- Structure-Activity Landscapes: Identify critical substituents (e.g., -Cl vs. -OCH₃) using 3D-QSAR models. Chlorine atoms may enhance cytotoxicity via increased membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
